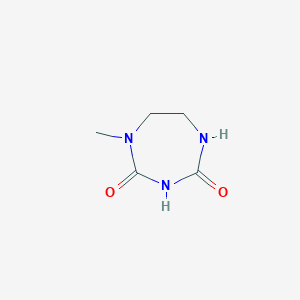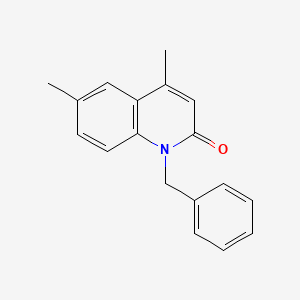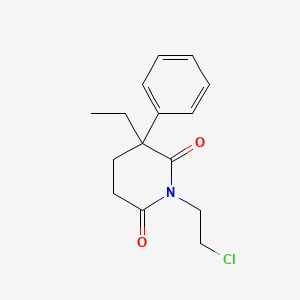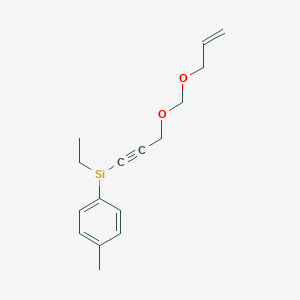![molecular formula C15H12O6 B14590036 8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61571-97-9](/img/structure/B14590036.png)
8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound belonging to the class of pyranocoumarins This compound is characterized by its unique structure, which includes a pyrano ring fused to a benzopyran system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with methoxy-substituted aldehydes under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are employed to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
科学的研究の応用
8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and functional materials.
作用機序
The mechanism of action of 8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Cyclocoumarol: Another pyranocoumarin with anticoagulant properties.
Methanopyranorin: Known for its antimicrobial activity.
Khellin: A furobenzopyran derivative with vasodilatory effects.
Uniqueness
8,9-Dimethoxy-4-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is unique due to its specific substitution pattern and the resulting biological activities. Its dual methoxy groups and methyl substitution confer distinct chemical reactivity and biological properties compared to other similar compounds .
特性
CAS番号 |
61571-97-9 |
|---|---|
分子式 |
C15H12O6 |
分子量 |
288.25 g/mol |
IUPAC名 |
8,9-dimethoxy-4-methylpyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C15H12O6/c1-7-4-12(16)21-14-8-5-10(18-2)11(19-3)6-9(8)20-15(17)13(7)14/h4-6H,1-3H3 |
InChIキー |
DMHNODIQPLYKQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C(=O)OC3=CC(=C(C=C32)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)





![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)



![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)
